molecular formula C10H18 B093683 Di-t-butylacetylene CAS No. 17530-24-4

Di-t-butylacetylene

Cat. No.: B093683
CAS No.: 17530-24-4
M. Wt: 138.25 g/mol
InChI Key: FXVDWKZNFZMSOU-UHFFFAOYSA-N
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Description

Di-t-butylacetylene, also known as 2,2,5,5-tetramethyl-2-hexyne, is an organic compound with the molecular formula C10H18. It is characterized by the presence of two tert-butyl groups attached to a central acetylene (triple-bonded carbon) unit. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-t-butylacetylene can be synthesized through various methods. One common approach involves the reaction of tert-butylacetylene with a strong base, such as sodium amide, in liquid ammonia. The reaction proceeds as follows:

(tert-C4H9)C≡CH+NaNH2(tert-C4H9)C≡CNa+NH3\text{(tert-C}_4\text{H}_9\text{)}\text{C≡C}\text{H} + \text{NaNH}_2 \rightarrow \text{(tert-C}_4\text{H}_9\text{)}\text{C≡C}\text{Na} + \text{NH}_3 (tert-C4​H9​)C≡CH+NaNH2​→(tert-C4​H9​)C≡CNa+NH3​

The resulting sodium acetylide is then treated with a tert-butyl halide to yield this compound:

(tert-C4H9)C≡CNa+(tert-C4H9)X(tert-C4H9)C≡C(tert-C4H9)+NaX\text{(tert-C}_4\text{H}_9\text{)}\text{C≡C}\text{Na} + \text{(tert-C}_4\text{H}_9\text{)}\text{X} \rightarrow \text{(tert-C}_4\text{H}_9\text{)}\text{C≡C}\text{(tert-C}_4\text{H}_9\text{)} + \text{NaX} (tert-C4​H9​)C≡CNa+(tert-C4​H9​)X→(tert-C4​H9​)C≡C(tert-C4​H9​)+NaX

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Di-t-butylacetylene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or ozone to form corresponding diketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of di-t-butylalkane.

    Substitution: The compound can participate in substitution reactions, particularly with electrophiles, to form substituted alkynes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), ozone (O3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Electrophiles such as halogens (Cl2, Br2)

Major Products Formed:

    Oxidation: Diketones, carboxylic acids

    Reduction: Di-t-butylalkane

    Substitution: Substituted alkynes

Scientific Research Applications

Di-t-butylacetylene finds applications in various scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and therapeutic applications.

    Industry: this compound is utilized in the production of specialty chemicals, including high-performance materials and additives.

Mechanism of Action

The mechanism of action of di-t-butylacetylene involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, the compound can coordinate with metal catalysts, facilitating the formation of new chemical bonds. The presence of tert-butyl groups can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

    Diethylacetylene: Similar structure but with ethyl groups instead of tert-butyl groups.

    Diphenylacetylene: Contains phenyl groups attached to the acetylene unit.

    Dimethylacetylene: Features methyl groups instead of tert-butyl groups.

Comparison: Di-t-butylacetylene is unique due to the steric hindrance provided by the tert-butyl groups, which can affect its reactivity and stability compared to other alkynes. This steric effect can lead to higher selectivity in certain reactions and make it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2,2,5,5-tetramethylhex-3-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-9(2,3)7-8-10(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVDWKZNFZMSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169965
Record name Di-t-butylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17530-24-4
Record name Di-t-butylacetylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-t-butylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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